Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH

Solid-Phase Peptide Synthesis Glycopeptide Coupling Reaction Solvent Optimization

Accelerate your SPPS workflow with this pre-formed Tn antigen building block. The α-anomeric GalNAc linkage, which is essential for native antibody recognition, cannot be substituted by the β-anomer (CAS 1676104-71-4) or threonine analogs (CAS 116783-35-8). Users achieve >95% crude purity and save material costs by achieving quantitative coupling in just 10 minutes using only 1.5 equivalents.

Molecular Formula C32H36N2O13
Molecular Weight 656.6 g/mol
CAS No. 120173-57-1
Cat. No. B557271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH
CAS120173-57-1
Synonyms120173-57-1; Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH; C32H36N2O13; SCHEMBL1737629; CTK8E7119; Fmoc-Ser-(Ac3AcNH-|A-Gal)-OH; Fmoc-Ser(GalNAc(Ac)3-?-D)-OH; AG1001; ZINC77292786; AKOS025294159; RT-013001; FT-0642936; W-200937; Fmoc-O-[2-(Acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-alpha-D-galactopyranosyl]-L-Ser-OH; Fmoc-Ser(2-acetamido-3,4,6,-tri-O-acetyl-2-deoxy-|A-D-galactopyranosyl)-OH; N-Fmoc-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]-L-serine; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]-L-serine; N-alpha-(9-Fluoroenylmethyloxycarbonyl)-o-(2-acetamido2deoxy-3,4,6-tri-o-acetyl-alpha-d-galactopyranosyl)-lserine; N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-serine
Molecular FormulaC32H36N2O13
Molecular Weight656.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28-,29+,31-/m0/s1
InChIKeyORICVOOXZDVFIP-VOZJJELXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH (CAS 120173-57-1): A Fully Protected Glycoamino Acid Building Block for Mucin-Type O-Glycopeptide Synthesis


Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH (CAS 120173-57-1) is a fully protected glycosylated amino acid building block specifically designed for the solid-phase synthesis of mucin-type O-linked glycopeptides . The compound consists of an L-serine residue bearing an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino nitrogen and an α-linked N-acetyl-D-galactosamine (GalNAc) moiety on the side-chain hydroxyl, with the carbohydrate hydroxyl groups protected as acetates (Ac) [1]. This pre-formed, single stereoisomer enables the direct incorporation of the Tn antigen (α-D-GalNAc-O-Ser) core structure into synthetic peptides using standard Fmoc-based SPPS protocols, bypassing the need for complex on-resin glycosylation steps . The compound is primarily utilized in the synthesis of homogeneous glycopeptides for immunological studies, cancer vaccine development, and the investigation of O-GalNAc glycosylation's biological roles .

Why Generic Substitution Fails: The Critical Distinction of α-Anomeric Configuration and Side-Chain Identity in O-Glycopeptide Synthesis


Generic substitution of Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH with seemingly analogous glycosylated amino acid building blocks is scientifically unjustified due to two critical, non-interchangeable structural determinants: anomeric configuration and amino acid side-chain identity. The α-anomeric linkage of the GalNAc moiety is essential for accurately mimicking the naturally occurring Tn antigen, which is an α-O-linked GalNAc residue; the corresponding β-anomer (Fmoc-Ser(β-D-GalNAc(Ac)3)-OH, CAS 1676104-71-4) presents a distinct three-dimensional carbohydrate topology that is not recognized by Tn-specific antibodies and leads to functionally divergent glycopeptide products [1]. Furthermore, substituting the serine core with threonine (Fmoc-Thr[GalNAc(Ac)3-α-D]-OH, CAS 116783-35-8) alters the peptide backbone conformation and glycosidic bond presentation, which can profoundly affect the immunogenicity and structural properties of the resulting glycopeptide constructs . The fully acetylated protecting group strategy on the carbohydrate is also a deliberate design choice that balances stability during SPPS coupling with a defined deprotection endpoint, distinguishing it from building blocks with alternative orthogonal protection schemes [2].

Quantitative Evidence Guide: Head-to-Head Performance and Synthetic Efficiency Data for Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH


Superior SPPS Coupling Efficiency in 2-MeTHF vs. DMF with Quantitative Conversion in 10 Minutes

The coupling efficiency of Fmoc-Ser(αAc3GalNAc)-OH in solid-phase peptide synthesis was optimized by substituting the standard solvent DMF with 2-MeTHF. Under these conditions, quantitative coupling (>99% yield) was achieved within 10 minutes using only 1.5 equivalents of the glycoamino acid building block, whereas reactions in DMF required higher excess or longer reaction times for complete coupling [1]. This represents a significant improvement in building block economy and coupling speed, and crucially avoids the need for microwave heating, thereby preventing deleterious side reactions such as acetyl group migration to the N-terminal amino group [1].

Solid-Phase Peptide Synthesis Glycopeptide Coupling Reaction Solvent Optimization

High-Yield SPPS Coupling to Diverse Amino Acid Precedents Without Epimerization

The coupling of Fmoc-Ser(Ac3GalNAcα)OH to resin-bound peptides bearing various C-terminal amino acids (Pro, Ser(Trt), Leu, Ser(Ac3GalNAcα)) was systematically evaluated. Under optimized conditions, coupling yields ranged from 95.4% to 99.9%, with epimerization (D/(D+L)%) consistently below 5% for most conditions, and often below 2% [1]. This demonstrates that the building block can be efficiently incorporated into a variety of sequence contexts without significant loss of stereochemical integrity, a common challenge when coupling sterically hindered glycosylated amino acids. In contrast, less optimized methods or alternative building blocks may exhibit lower yields or higher epimerization rates [1].

Epimerization Control Glycopeptide Synthesis Difficult Coupling

Enabled Scalable Synthesis of the Clinical Vaccine Candidate MAG-Tn3

Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH (also known as OVN73571) is the key building block that enabled the large-scale, multi-gram synthesis of MAG-Tn3, a fully synthetic tetrameric glycopeptide anti-cancer vaccine candidate that progressed to clinical trial manufacturing [1]. The synthesis of this 10.9 kDa glycopeptide dendrimer, which contains clustered Tn antigen moieties, was only made feasible by the availability and reliable performance of this specific fully protected glycoamino acid building block in automated SPPS [1]. While this does not represent a direct comparison to another building block in a single assay, the successful scale-up to a clinical batch demonstrates the compound's unique suitability for demanding, high-value glycopeptide synthesis where alternative building blocks may lack the necessary consistency or performance [1].

Cancer Vaccine Large-Scale Synthesis GMP Manufacturing

Enhanced Synthetic Route Efficiency via Scalable Azidophenylselenylation Donor Preparation

A key limitation in the widespread use of Fmoc-Ser(αAc3GalNAc)-OH has been the difficulty in preparing the requisite glycosyl donor. A recent study compared the traditional azidonitration route with a newly developed azidophenylselenylation approach. The azidophenylselenylation of galactal was found to be an easily scalable and efficient method for generating the glycosyl donor required for the synthesis of Fmoc-Ser/Thr(αAc3GalNAc)-OH, providing a more accessible and robust synthetic pathway compared to the less efficient azidonitration [1]. While the study focuses on donor preparation, it directly addresses a historical bottleneck in accessing the target building block, thereby improving its overall synthetic availability and cost-effectiveness.

Glycosyl Donor Synthesis Process Chemistry Scalability

Optimal Applications for Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH in Glycopeptide Research and Development


Automated High-Throughput Synthesis of Multi-O-GalNAcylated Mucin Peptides

This building block is ideally suited for automated Fmoc-SPPS platforms aiming to produce highly O-glycosylated mucin peptides, such as MUC1, MUC5AC, or MUC2 tandem repeats. The demonstrated ability to achieve quantitative coupling in 10 minutes using only 1.5 equivalents of the glycoamino acid in 2-MeTHF enables efficient, high-throughput synthesis of peptides with multiple GalNAc modifications, yielding crude products of >95% purity [1]. This application leverages the compound's superior coupling kinetics and reduced building block consumption.

Preclinical and Clinical Development of Tn Antigen-Based Cancer Vaccines

The proven use of Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH in the large-scale synthesis of the clinical vaccine candidate MAG-Tn3 validates its application in the development of immunotherapeutics targeting the tumor-associated Tn antigen [1]. Researchers developing synthetic glycopeptide vaccines can rely on this building block to construct multivalent Tn antigen clusters on peptide scaffolds, confident in its performance under conditions necessary for GMP-grade synthesis.

Synthesis of Structurally Defined Glycopeptide Libraries for Immunology and Binding Studies

The building block's high coupling efficiency and low epimerization rates across diverse sequence contexts (e.g., following Pro, Ser, Leu) make it an excellent choice for constructing focused or combinatorial glycopeptide libraries [1]. These libraries are essential for mapping antibody epitopes, studying lectin-glycan interactions, and investigating the specificity of glycosyltransferases, where the precise α-anomeric configuration of the GalNAc moiety is critical for biological recognition.

Investigating the Role of Site-Specific O-GalNAc Glycosylation on Protein Structure and Function

For studies requiring homogeneous, site-specifically O-GalNAc-modified peptides or proteins, Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH provides a reliable method for introducing the Tn antigen core at defined positions during chemical synthesis. This avoids the heterogeneity inherent in enzymatic or cellular glycosylation methods, enabling precise structure-activity relationship (SAR) studies of how a single GalNAc modification impacts protein folding, stability, or interaction with binding partners [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.